1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol
CAS No.: 1224883-68-4
Cat. No.: VC2856305
Molecular Formula: C10H9F3O
Molecular Weight: 202.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1224883-68-4 |
|---|---|
| Molecular Formula | C10H9F3O |
| Molecular Weight | 202.17 g/mol |
| IUPAC Name | 1-[4-(trifluoromethyl)phenyl]cyclopropan-1-ol |
| Standard InChI | InChI=1S/C10H9F3O/c11-10(12,13)8-3-1-7(2-4-8)9(14)5-6-9/h1-4,14H,5-6H2 |
| Standard InChI Key | RDYHPHDZQVPQRB-UHFFFAOYSA-N |
| SMILES | C1CC1(C2=CC=C(C=C2)C(F)(F)F)O |
| Canonical SMILES | C1CC1(C2=CC=C(C=C2)C(F)(F)F)O |
Introduction
1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol is an organic compound with the CAS number 1224883-68-4. It is a cyclopropane derivative, featuring a trifluoromethyl group attached to a phenyl ring, which is further connected to a cyclopropane ring with a hydroxyl group. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.
Synthesis Methods
The synthesis of 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol typically involves the reaction of a suitable precursor, such as a cyclopropane derivative, with a trifluoromethylated phenyl group. Common methods include:
-
Cyclopropanation Reactions: Utilizing diazo compounds or other cyclopropanation reagents to form the cyclopropane ring.
-
Cross-Coupling Reactions: Employing palladium or other transition metal catalysts to attach the trifluoromethylated phenyl group.
Applications in Research
1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol is used in various research fields, including:
-
Pharmaceutical Chemistry: As a building block for the synthesis of complex molecules with potential therapeutic properties.
-
Organic Synthesis: As a reagent or intermediate in the preparation of other organic compounds.
-
Materials Science: In the development of new materials with specific physical or chemical properties.
Biological Activity
While specific biological activity data for 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol is limited, compounds with similar structures have shown potential in biological assays, including antimicrobial and anticancer activities. The trifluoromethyl group can enhance lipophilicity, which may improve interactions with biological targets.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C10H7F3O |
| Molecular Weight | 206.16 g/mol |
| CAS Number | 1224883-68-4 |
| Physical State | Solid or Viscous Liquid |
| Solubility | Organic Solvents |
Research Findings
Research on 1-[4-(Trifluoromethyl)phenyl]cyclopropan-1-ol is ongoing, with a focus on its potential applications in organic synthesis and pharmaceutical chemistry. The compound's unique structure makes it a valuable intermediate for synthesizing more complex molecules.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume